![molecular formula C10H18Cl2N2O2 B2557778 1-((2-Methyloxazol-4-yl)methyl)piperidin-3-ol dihydrochloride CAS No. 2320931-36-8](/img/structure/B2557778.png)
1-((2-Methyloxazol-4-yl)methyl)piperidin-3-ol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, novel compounds of biological interest were synthesized by in situ reduction of Schiff’s base of 5,6-dimethoxy indanone and 1-(piperidin-4-yl)-1H-benzo[d] imidazol-2(3H)-one in the presence of Ti(OiPr)4 and NaBH3CN .Molecular Structure Analysis
The molecular structure of “1-((2-Methyloxazol-4-yl)methyl)piperidin-3-ol dihydrochloride” is not explicitly mentioned in the search results .Chemical Reactions Analysis
The chemical reactions involving “1-((2-Methyloxazol-4-yl)methyl)piperidin-3-ol dihydrochloride” are not explicitly mentioned in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-((2-Methyloxazol-4-yl)methyl)piperidin-3-ol dihydrochloride” are not explicitly mentioned in the search results .Scientific Research Applications
Antiglaucomatous Drug Development
The compound has been explored for its potential as an antiglaucomatous drug . It exhibits properties of an isoform-selective inhibitor of human carbonic anhydrase II, which is a target for the treatment of glaucoma . This application is significant due to the need for more effective treatments for glaucoma, which is a leading cause of blindness.
Antibacterial and Antifungal Applications
Research indicates that derivatives of this compound have shown a combined potentiated effect against antibiotic-resistant bacteria such as Enterococcus faecium and Escherichia coli, as well as an antimonooxidase effect in vitro . This suggests its potential use in developing new anti-infective drugs.
Monoamine Oxidase Inhibition
The compound has been evaluated as a potential inhibitor of human monoamine oxidase (MAO) A and B . It inhibits these enzymes, which are associated with neurodegenerative disorders like Parkinson’s disease. This opens up possibilities for its use in neuroprotective therapies.
Anticancer Research
Heterocyclic compounds like 1-((2-Methyloxazol-4-yl)methyl)piperidin-3-ol dihydrochloride have been reported to serve as key intermediates in the assembly and preparation of antitumor agents . Its derivatives have shown cytotoxic potential against leukemia cell lines, suggesting its role in cancer chemotherapy .
Pharmacological Applications of Piperidine Derivatives
Piperidine derivatives, which include the structure of this compound, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry, indicating the broad scope of this compound’s applicability in drug development.
Environmental Impact Studies
While direct studies on the environmental impact of this specific compound are not readily available, its structural relatives and synthesis processes involving similar heterocyclic compounds could be assessed for their environmental footprint. This includes evaluating the sustainability of the synthesis methods and the biodegradability of the compound .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-3-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2.2ClH/c1-8-11-9(7-14-8)5-12-4-2-3-10(13)6-12;;/h7,10,13H,2-6H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWOQZPLBLRZJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)CN2CCCC(C2)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-Methyloxazol-4-yl)methyl)piperidin-3-ol dihydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.